

Application Notes and Protocols: GADGVGKSA Peptide Co-culture with Peripheral Blood Lymphocytes

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Compound of Interest

Compound Name: *Gadgvgksa*

Cat. No.: *B12393105*

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Introduction

The **GADGVGKSA** peptide is a 9-mer neoantigen derived from the mutated KRAS G12D protein, a key driver in many cancers.[1] As a tumor-specific antigen, this peptide can be recognized by the immune system, particularly T-lymphocytes, making it a prime target for cancer immunotherapy research and development. These application notes provide a detailed guide for the co-culture of the **GADGVGKSA** peptide with peripheral blood lymphocytes (PBLs) to assess T-cell activation, proliferation, and cytokine release. The protocols outlined below are foundational for screening potential immunotherapeutics, evaluating vaccine candidates, and furthering our understanding of T-cell responses to cancer neoantigens.

Data Presentation

T-Cell Proliferation in Response to KRAS G12D Peptides

The following table summarizes representative data on T-cell proliferation in response to KRAS G12D peptides. It is important to note that responses can vary significantly based on the donor's HLA type, the specific peptide sequence, and experimental conditions. The data presented here is a composite from studies using either the **GADGVGKSA** peptide or highly similar KRAS G12D-derived peptides to stimulate T-cells.

| Assay Type | Cell Type | Peptide Concentration | Stimulation Index (SI) / % Proliferation | Reference |
|------------------------------|--|-----------------------|--|---------------|
| CFSE Proliferation Assay | TCR-transduced T-cells | 1 μ M | 5 distinct proliferation peaks observed | [2] |
| CFSE Proliferation Assay | Peripheral Blood Mononuclear Cells (PBMCs) | 10 μ M | SI > 2 considered a positive response | [3] |
| [3H]-Thymidine Incorporation | PBMCs | 1-10 μ M | Not specified, but positive responses detected | Not specified |

Note: The Stimulation Index (SI) is calculated as the mean proliferation of stimulated cells divided by the mean proliferation of unstimulated cells. A higher SI indicates a stronger proliferative response.

Cytokine Release Profile from PBLs Co-cultured with KRAS G12D Peptides

This table provides a summary of the expected cytokine release profile when PBLs are stimulated with KRAS G12D peptides. The concentrations can vary widely depending on the donor, cell density, and incubation time.

| Cytokine | Expected Concentration Range (pg/mL) | Key Function in T-Cell Response |
|---------------|--------------------------------------|---|
| IFN- γ | 100 - 2000+ | Marker of Th1 and cytotoxic T-cell activation; anti-tumor activity. |
| TNF- α | 50 - 1000+ | Pro-inflammatory cytokine; involved in T-cell activation and cytotoxicity. |
| IL-2 | 20 - 500+ | T-cell growth factor; promotes T-cell proliferation and differentiation. |
| IL-6 | 50 - 1000+ | Pro-inflammatory cytokine; can influence T-cell differentiation. |
| IL-10 | 10 - 200+ | Anti-inflammatory cytokine; can regulate and potentially suppress T-cell responses. |

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

- Whole blood collected in heparinized tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS), sterile
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- Centrifuge

- Hemocytometer or automated cell counter
- Trypan Blue solution

Procedure:

- Dilute the whole blood 1:1 with sterile PBS.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper layer of plasma and platelets.
- Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
- Transfer the PBMCs to a new 50 mL conical tube and wash with sterile PBS.
- Centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.
- Perform a cell count using a hemocytometer and Trypan Blue to assess viability.
- Adjust the cell concentration to the desired density for downstream assays.

Protocol 2: T-Cell Proliferation Assay using CFSE

Materials:

- Isolated PBMCs
- **GADGVGKSA** peptide (lyophilized)
- Dimethyl sulfoxide (DMSO), sterile
- Carboxyfluorescein succinimidyl ester (CFSE)

- RPMI-1640 complete medium
- 96-well round-bottom culture plates
- Flow cytometer
- Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8)

Procedure:

- **Peptide Reconstitution:** Dissolve the lyophilized **GADGVGKSA** peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in RPMI-1640 medium to the desired working concentrations (e.g., 1 μ M, 5 μ M, 10 μ M).
- **CFSE Staining:** Resuspend PBMCs at 1×10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 μ M and incubate for 10 minutes at 37°C, protected from light.
- **Quenching:** Stop the staining reaction by adding 5 volumes of ice-cold RPMI-1640 complete medium.
- **Washing:** Centrifuge the cells at 300 x g for 5 minutes and wash twice with RPMI-1640 complete medium.
- **Cell Plating:** Resuspend the CFSE-labeled PBMCs in RPMI-1640 complete medium and plate 2×10^5 cells per well in a 96-well round-bottom plate.
- **Stimulation:** Add the **GADGVGKSA** peptide at various concentrations to the respective wells. Include an unstimulated control (medium only) and a positive control (e.g., Phytohemagglutinin (PHA)).
- **Incubation:** Culture the cells for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
- **Flow Cytometry Analysis:** Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8).
- **Data Acquisition:** Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Protocol 3: Cytokine Release Assay

Materials:

- Isolated PBMCs
- **GADGVGKSA** peptide
- RPMI-1640 complete medium
- 96-well flat-bottom culture plates
- ELISA or Multiplex Bead Array kit for desired cytokines (e.g., IFN- γ , TNF- α , IL-2)

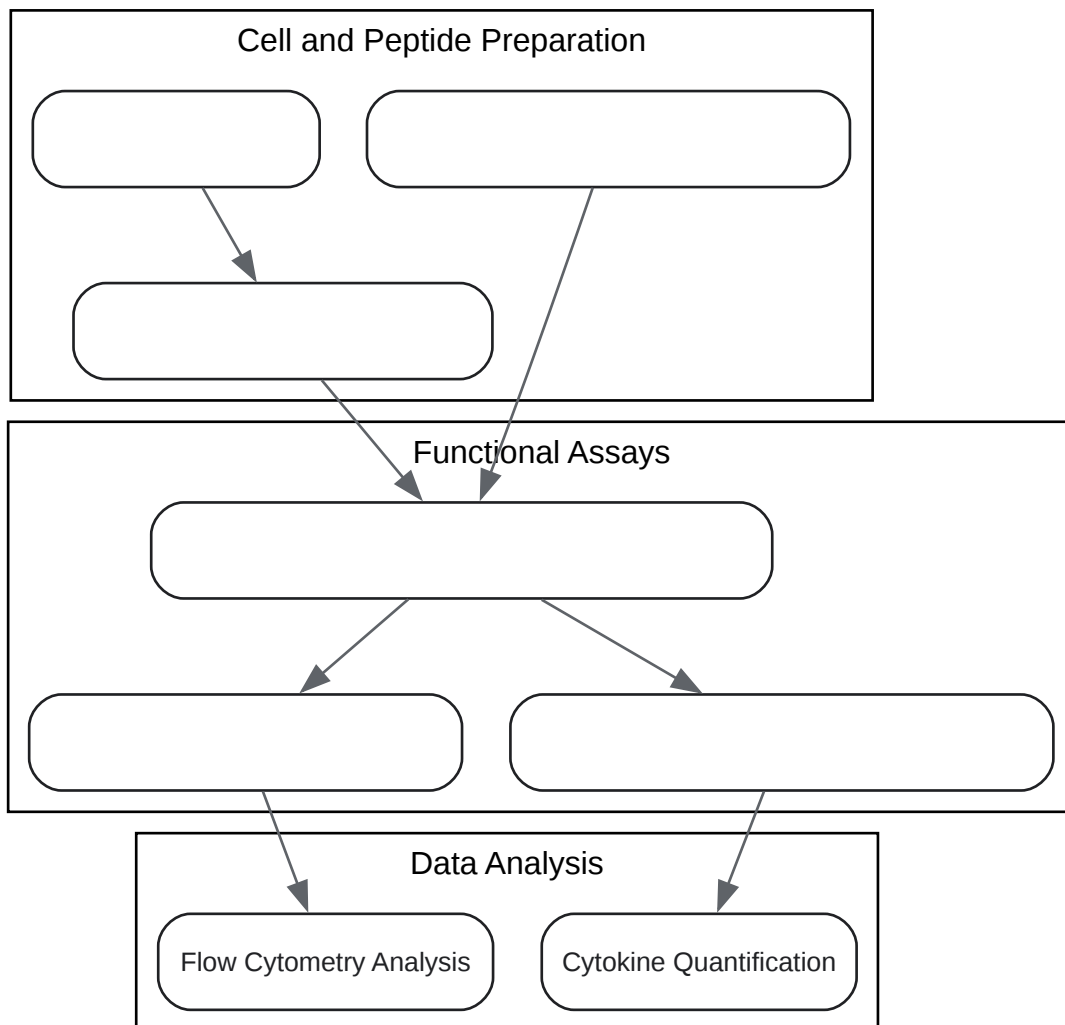
Procedure:

- Cell Plating: Plate 2×10^5 PBMCs per well in a 96-well flat-bottom plate in 100 μ L of RPMI-1640 complete medium.
- Stimulation: Add 100 μ L of RPMI-1640 medium containing the **GADGVGKSA** peptide at various concentrations (e.g., 1 μ M, 5 μ M, 10 μ M). Include unstimulated and positive controls.
- Incubation: Culture the cells for 24-72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time can be optimized depending on the cytokines of interest.
- Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes.
- Cytokine Measurement: Carefully collect the supernatant from each well without disturbing the cell pellet. Analyze the cytokine concentrations in the supernatant using an ELISA or a multiplex bead array according to the manufacturer's instructions.

Visualizations

Experimental Workflow

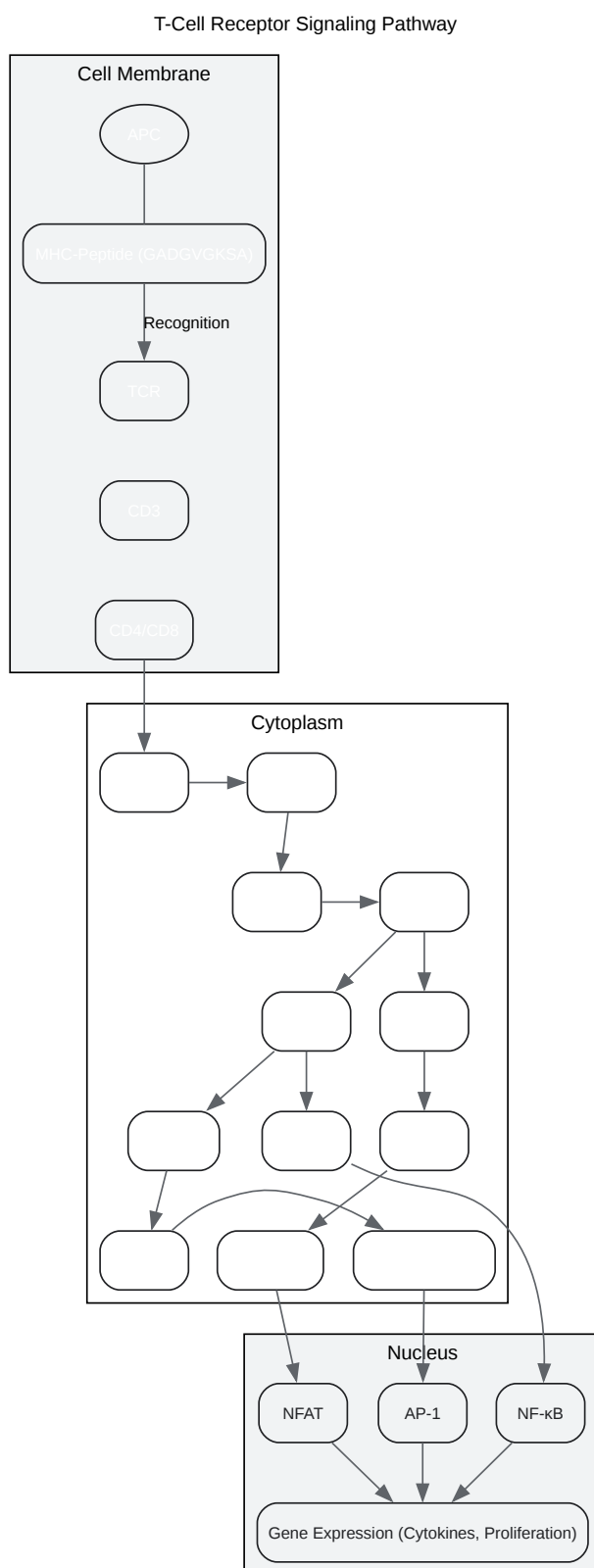
Experimental Workflow for GADGVGKSA Peptide Co-culture with PBLs



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Caption: Workflow for **GADGVGKSA** peptide co-culture and analysis.

T-Cell Receptor Signaling Pathway



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Caption: TCR signaling cascade upon peptide-MHC recognition.

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